Product packaging for Anabaenopeptin 908(Cat. No.:)

Anabaenopeptin 908

Cat. No.: B1264091
M. Wt: 909.1 g/mol
InChI Key: FPSCSFRHCCJLDN-ORCWKVIUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anabaenopeptin 908 is a cyclic hexapeptide belonging to the anabaenopeptin class of bioactive compounds, originally isolated from cyanobacteria of the genera Planktothrix and Nostoc . This compound is produced naturally by non-ribosomal peptide synthetases (NRPS) and shares the characteristic structural scaffold of this family, featuring a conserved D-lysine residue that forms a pentacyclic ring structure via an ureido linkage . The unique ureido bond is an exclusive feature of anabaenopeptins, providing conformational rigidity that is crucial for its biological activity . This peptide is offered for research applications focusing on enzyme inhibition studies. This compound has been identified among a series of natural analogues evaluated for potent inhibition of carboxypeptidase activity . Research indicates that anabaenopeptins as a class demonstrate significant structure-activity relationships, with their inhibitory potency highly dependent on the specific amino acid residues at the exocyclic position . These compounds exhibit potent activity against enzymes like activated thrombin activatable fibrinolysis inhibitor (TAFIa), with certain analogues demonstrating IC50 values in the low nanomolar range, suggesting potential as a structural template for developing novel therapeutic agents . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers working in natural products chemistry, enzymology, and drug discovery may find this specialized cyanopeptide a valuable tool for probing enzyme mechanisms and structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H68N10O10 B1264091 Anabaenopeptin 908

Properties

Molecular Formula

C45H68N10O10

Molecular Weight

909.1 g/mol

IUPAC Name

(2S)-2-[[(3S,6S,9S,12S,15R)-3-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C45H68N10O10/c1-6-27(4)37-40(60)48-24-8-7-10-32(51-45(65)52-34(43(63)64)11-9-25-49-44(46)47)38(58)53-36(26(2)3)41(61)50-33(22-16-28-12-18-30(56)19-13-28)42(62)55(5)35(39(59)54-37)23-17-29-14-20-31(57)21-15-29/h12-15,18-21,26-27,32-37,56-57H,6-11,16-17,22-25H2,1-5H3,(H,48,60)(H,50,61)(H,53,58)(H,54,59)(H,63,64)(H4,46,47,49)(H2,51,52,65)/t27-,32+,33-,34-,35-,36-,37-/m0/s1

InChI Key

FPSCSFRHCCJLDN-ORCWKVIUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

CCC(C)C1C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

anabaenopeptin 908

Origin of Product

United States

Genetic and Molecular Foundations of Anabaenopeptin 908 Biosynthesis

Elucidation of the anabaenopeptin (apn) Biosynthetic Gene Cluster in Planktothrix agardhii CYA126/8

The biosynthesis of anabaenopeptins is orchestrated by a large multienzyme complex encoded by the anabaenopeptin (apn) biosynthetic gene cluster. nih.govfrontiersin.org In Planktothrix agardhii CYA126/8, this cluster spans approximately 23.9 kilobase pairs and consists of five open reading frames, designated apnA through apnE. nih.govnih.gov These genes encode four non-ribosomal peptide synthetases (NRPS) and an ATP-binding cassette (ABC) transporter. nih.govnih.gov The modular nature of these NRPS enzymes is fundamental to the assembly-line logic of peptide synthesis. nih.govnih.gov

Identification and Functional Annotation of Non-Ribosomal Peptide Synthetase (NRPS) Genes (apnA-E)

The apn gene cluster in P. agardhii CYA126/8 is comprised of five distinct genes encoding the enzymatic machinery for Anabaenopeptin 908 synthesis. nih.govnih.gov The functions of the protein products of these genes have been elucidated through genetic and biochemical analyses. nih.govasm.org

apnA : This gene encodes a large, bimodular NRPS enzyme, ApnA. nih.gov It features two adenylation (A) domains, two thiolation (T) domains, one condensation (C) domain, and an epimerase (E) domain. nih.gov The presence of the E domain is responsible for the conversion of L-lysine to D-lysine, a characteristic feature of anabaenopeptins. frontiersin.orgmdpi.com

apnB : The apnB gene product, ApnB, is a single-module NRPS. nih.gov

apnC : This gene codes for ApnC, a bimodular NRPS enzyme. nih.gov Notably, the second module of ApnC contains an N-methyltransferase (NMT) domain, which is responsible for the N-methylation of the amino acid at position 5 of the peptide. nih.gov The role of apnC in anabaenopeptin synthesis was confirmed by insertional inactivation, which abolished production. nih.govasm.org

apnD : apnD encodes the final NRPS module, ApnD, which includes a thioesterase (TE) domain. nih.gov This TE domain is crucial for the cyclization and release of the final peptide product. mdpi.com

apnE : This gene encodes an ATP-binding cassette (ABC) transporter, ApnE. nih.govnih.gov

Table 1: Genes of the apn Biosynthetic Gene Cluster in P. agardhii CYA126/8

GeneProtein ProductNumber of ModulesKey DomainsFunction
apnAApnA22 A, 2 T, 1 C, 1 EInitiation, D-Lys formation
apnBApnB1A, T, CElongation
apnCApnC22 A, 2 T, 2 C, 1 NMTElongation, N-methylation
apnDApnD1A, T, C, TETermination, cyclization, release
apnEApnE0ABC transporterTransport

Role of Associated Genes in Anabaenopeptin Transport and Processing

Beyond the core NRPS machinery, the apn gene cluster includes apnE, which encodes an ABC transporter. nih.govnih.gov These transporters are commonly associated with secondary metabolite biosynthetic gene clusters and are presumed to play a role in exporting the final product out of the cell, potentially as a mechanism of self-resistance or for extracellular functions.

Mechanistic Principles of Non-Ribosomal Peptide Synthesis in this compound Assembly

The synthesis of this compound follows the canonical principles of non-ribosomal peptide synthesis, a modular enzymatic process that does not involve ribosomes. nih.govfrontiersin.org This assembly line mechanism relies on the coordinated action of specialized domains within the NRPS enzymes. nih.gov

Adenylation (A) Domain Functionality in Amino Acid Substrate Selection and Activation

The adenylation (A) domain is the gatekeeper of NRPS-mediated synthesis, responsible for recognizing and activating the specific amino acid substrate. frontiersin.orgmdpi.com This process occurs via the formation of an aminoacyl-adenylate intermediate at the expense of ATP. frontiersin.org The A domain possesses a substrate-binding pocket that confers specificity for a particular amino acid. mdpi.comacs.org In the case of this compound and its co-produced variant Anabaenopeptin 915 in P. agardhii CYA126/8, the A1 domain of ApnA exhibits remarkable promiscuity. nih.govasm.org It is capable of activating both arginine and tyrosine, which are chemically divergent amino acids. nih.govasm.org This relaxed substrate specificity of the initiation module's A domain is the primary reason for the production of multiple anabaenopeptin variants by a single strain. nih.gov Phylogenetic analysis suggests that this promiscuity evolved from an ancestral A domain that was specific for arginine, through a limited number of point mutations. nih.govasm.org

Thiolation (T) Domain as a Phosphopantetheinyl Carrier

Once an amino acid is activated by the A domain, it is transferred to the adjacent thiolation (T) domain, also known as a peptidyl carrier protein (PCP). researchgate.netfrontiersin.org The T domain is post-translationally modified with a 4'-phosphopantetheine (B1211885) (PPt) arm, which acts as a swinging arm to shuttle the growing peptide chain between the catalytic domains of the NRPS modules. researchgate.netmdpi.com

Condensation (C) Domain Catalysis in Peptide Bond Formation and Elongation

The condensation (C) domain catalyzes the formation of the peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the preceding module. researchgate.netfrontiersin.org This elongation step is a crucial part of the iterative process that builds the peptide backbone. mdpi.com The C domain ensures the correct sequence of amino acids by facilitating the nucleophilic attack of the amino group of the incoming amino acid on the thioester-linked carboxyl group of the growing peptide chain. mdpi.com This process is repeated at each elongation module until the full-length linear peptide is assembled. researchgate.netmdpi.com

Epimerization (E) Domain Activity for D-Amino Acid Stereochemistry at Lysine (B10760008) Position 2

A conserved feature of cyanobacterial anabaenopeptins is the presence of a D-lysine residue at the second position of the peptide ring. This specific stereochemistry is introduced by an epimerization (E) domain integrated within the NRPS assembly line. The NRPS module responsible for incorporating lysine contains an adenylation (A) domain that recognizes and activates L-lysine, a thiolation (T) or peptidyl carrier protein (PCP) domain that tethers the activated amino acid, and the crucial E domain. The E domain catalyzes the conversion of the L-lysine, once attached to the T domain, into its D-epimer before it is incorporated into the growing peptide chain. The presence of an E domain within the lysine-activating module is a key indicator for the biosynthesis of anabaenopeptins.

N-Methyltransferase Domain Activity for N-Methylation at Position 5

Another common modification found in many anabaenopeptins, including this compound, is the N-methylation of the amino acid at position 5. This modification is carried out by an N-methyltransferase (NMT) domain. This domain is typically embedded within the adenylation domain of the fifth module of the NRPS. The NMT domain utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the amino group of the amino acid activated by the corresponding A domain and tethered to the T domain. The presence of this integrated NMT domain is a hallmark of the biosynthesis of N-methylated anabaenopeptin variants.

Specific Enzymatic Mechanisms for Ureido Bond Formation

The ureido bond, which links the exocyclic amino acid to the α-amino group of the D-lysine at position 2, is a defining characteristic of the anabaenopeptin family. In vitro reconstitution experiments with the ApnA enzyme from Planktothrix agardhii CYA 126/8 have shed light on the formation of this unique linkage. The process is thought to involve an enzyme-bound lysine-carbamic acid as an intermediate. Further evidence from labeling studies using ¹⁸O-bicarbonate suggests the formation of a carbamic acid mixed anhydride (B1165640) from the thioester of the exocyclic amino acid (such as tyrosine or arginine), which then rearranges to form the final ureido-dipeptide.

Determinants of Anabaenopeptin Structural Diversity via Biosynthetic Flexibility

The remarkable structural diversity observed within the anabaenopeptin class arises from the inherent flexibility of the NRPS machinery. This flexibility is primarily attributed to the substrate promiscuity of the adenylation domains and genetic variations within the biosynthetic gene clusters.

Substrate Promiscuity of Adenylation Domains in this compound Production

Adenylation (A) domains are responsible for recognizing and activating specific amino acid substrates for incorporation into the peptide chain. However, these domains can exhibit relaxed substrate specificity, a phenomenon known as substrate promiscuity. This allows for the incorporation of different, often structurally related, amino acids at a single position, leading to the production of a suite of related peptide analogs by a single organism. For instance, the A-domain of the initiation module (ApnA A1) in some Planktothrix strains has been shown to activate both arginine and tyrosine, which are chemically divergent, with high selectivity and comparable efficiency. This promiscuity directly contributes to the co-production of different anabaenopeptin variants, such as those with either arginine or tyrosine at the exocyclic position. Similarly, A-domains responsible for other variable positions can show broad specificity for hydrophobic aliphatic amino acids like valine, leucine, and isoleucine.

Genetic Variation in Adenylation Domains Correlating with this compound and Analog Variant Production

Genetic

Evolutionary Dynamics of Anabaenopeptin Biosynthesis Gene Clusters

Analysis of Gene Duplication and Recombination Events in apn Loci

A prominent example of gene duplication is found in Anabaena sp. 90. This strain produces multiple anabaenopeptin variants, including anabaenopeptin A (Tyr at exocyclic position), anabaenopeptin B (Arg at exocyclic position), and anabaenopeptin C (Lys at exocyclic position). nih.gov Its biosynthetic gene cluster features two distinct aptA genes, which encode two alternative starter modules. nih.govresearchgate.net This duplication, likely a result of intragenomic recombination, allows the organism to incorporate chemically different amino acids into the exocyclic position of the peptide. nih.gov The AptA1 A1 domain activates L-Arg and L-Lys, while the AptA2 A1 domain is highly selective for L-Tyr. nih.gov In contrast, the apn gene cluster in Planktothrix agardhii and Microcystis aeruginosa, which can also produce multiple anabaenopeptin congeners, possesses only a single apnA gene. nih.govpublish.csiro.au This suggests that different evolutionary strategies are employed by various cyanobacteria to achieve structural diversity.

Intragenic and intergenic recombination events also contribute significantly to the evolution of apn loci. A large recombination event has been documented in the Planktothrix strain NIVA-CYA 126/8. This event involved a 3,235 base-pair segment of the second module of the apnC gene and a 795 base-pair segment comprising parts of the apnC and apnD A-domains. frontiersin.orgnih.gov Such recombination can lead to the swapping of domains or modules, altering the sequence of amino acids incorporated into the peptide chain.

Furthermore, gene loss through deletion is another observed evolutionary phenomenon. In certain strains of Planktothrix agardhii/P. rubescens, the apn gene cluster is absent, but remnants of the 5' flanking region can still be detected. frontiersin.orgnih.govnih.gov This indicates that a deletion event occurred, leading to the loss of the anabaenopeptin synthesis capability in these strains.

Table 1: Comparison of Anabaenopeptin Starter Module Organization
FeatureAnabaena sp. 90Planktothrix agardhiiMicrocystis aeruginosa
Starter GeneTwo alternative genes (aptA1, aptA2)Single gene (apnA)Single gene (apnA)
Mechanism for DiversityGene duplication of starter modulePromiscuity of a single A-domainNot fully elucidated, likely A-domain promiscuity
Reference nih.govresearchgate.net nih.govpublish.csiro.au publish.csiro.au

Evidence and Implications of Horizontal Gene Transfer in apn Gene Evolution

Horizontal gene transfer (HGT) is a powerful evolutionary force that facilitates the transfer of genetic material between different species. There is substantial evidence suggesting that HGT has played a crucial role in the distribution and evolution of the anabaenopeptin biosynthetic gene cluster among diverse cyanobacterial genera. nih.govmdpi.com

The primary line of evidence for HGT is the high degree of nucleotide sequence similarity observed in the apn gene clusters of phylogenetically distant genera. For instance, the apnA-E genes from Planktothrix are remarkably similar to those found in Microcystis strains. frontiersin.orgnih.gov The nucleotide divergence between the apn genes of Planktothrix and Microcystis is low (≤0.1), but increases significantly (>0.3) when compared to the apn genes of other genera like Anabaena or Nostoc. frontiersin.orgnih.gov This high similarity is inconsistent with a simple vertical inheritance from a common ancestor and strongly supports a more recent transfer of the entire gene cluster between these genera. frontiersin.orgmdpi.com This hypothesis is further bolstered by the finding that a 4,370 base-pair region at the 5' end flanking the apn gene cluster is identical between Planktothrix and Microcystis PCC 9432. frontiersin.org

The implications of HGT for apn gene evolution are profound. It allows for the rapid acquisition of a complex metabolic pathway, conferring the ability to produce anabaenopeptins to the recipient organism. This explains the widespread but patchy distribution of anabaenopeptin production among cyanobacteria. mdpi.com The apn gene cluster or its homologs have been identified in numerous genera, often isolated from diverse geographical and ecological niches. frontiersin.orgnih.gov This suggests that an ancestral gene cluster was likely introduced into a cyanobacterial strain and subsequently spread through HGT, undergoing further diversification through recombination, point mutations, and gene loss in different lineages. mdpi.com For example, a biosynthetic gene cluster with 100% similarity to that of this compound/915 has been identified in the terrestrial cyanobacterium Brasilonema sp. CT11. mdpi.compreprints.org

Table 2: Cyanobacterial Genera with Identified Anabaenopeptin (apn) or Homologous Gene Clusters
GenusReference
Anabaena frontiersin.orgnih.govmdpi.com
Aphanizomenon frontiersin.orgnih.gov
Brasilonema mdpi.com
Microcystis frontiersin.orgnih.govmdpi.com
Nodularia frontiersin.orgnih.govmdpi.com
Nostoc frontiersin.orgnih.govmdpi.com
Planktothrix frontiersin.orgnih.govmdpi.com
Scytonema frontiersin.orgnih.gov
Sphaerospermopsis acs.orgnih.gov
Tolypothrix frontiersin.orgnih.gov

Ecological Roles and Environmental Distribution of Anabaenopeptin 908

Ecological Functions in Cyanobacterial Populations and Ecosystems

Anabaenopeptins are recognized for their inhibitory effects on various enzymes, such as proteases and phosphatases. researchgate.netnih.gov This bioactivity is central to their ecological functions, which include defense and competition, enhancing the survival and adaptive capacity of the producing cyanobacteria. mdpi.comresearchgate.net

The production of oligopeptides is considered a key defensive strategy for many cyanobacteria against grazing and parasitic threats. asm.orgresearchgate.net Anabaenopeptins, through their enzyme-inhibiting properties, can act as a chemical defense, affording protection against a range of eukaryotic organisms. researchgate.netresearchgate.net

Research has identified a putative defensive system in cyanobacteria of the genus Planktothrix against parasitic chytrid fungi, which can otherwise cause significant mortality in cyanobacterial populations. asm.orgresearchgate.net The production of certain oligopeptides, including anabaenopeptins, is hypothesized to be a key component of this defense. asm.org

The cyanobacterial strain Planktothrix NIVA-CYA126/8, a known producer of Anabaenopeptin 908 and Anabaenopeptin 915, was used in studies to investigate these anti-parasitic properties. asm.orgresearchgate.net Experiments using mutants of this strain with knockout mutations for anabaenopeptin synthesis demonstrated their increased susceptibility to chytrid infection compared to the wild type. asm.org This provides strong evidence that the presence of anabaenopeptins, such as this compound, is a crucial element in the defense against chytrid parasitism. asm.orgresearchgate.net The mechanism is believed to involve the inhibition of proteases and phosphatases that are vital for the parasite's life cycle. researchgate.net

Defensive Mechanisms Against Eukaryotic Predators and Parasites

Impact on Zooplankton and Crustacean Interactions

Occurrence and Variability of this compound Across Aquatic and Terrestrial Environments

Anabaenopeptins as a class are widely distributed, having been identified in cyanobacteria from freshwater, marine, and terrestrial environments. mdpi.comnih.govencyclopedia.pub This broad distribution highlights the adaptability of the producing organisms. nih.gov this compound has been specifically identified in both freshwater and terrestrial cyanobacterial strains, demonstrating its presence across different ecosystem types.

This compound is produced by several cyanobacterial strains, primarily within the genus Planktothrix in freshwater environments. asm.orgnih.gov It has also been linked to a biosynthetic gene cluster found in a terrestrial cyanobacterium of the genus Brasilonema. preprints.org This indicates a widespread, albeit specific, geographic and environmental distribution.

For example, the freshwater filamentous cyanobacterium Planktothrix agardhii strain CYA 126/8, which produces both this compound and 915, was isolated from a shallow lake, pointing to its occurrence in temperate freshwater bodies. nih.govnih.govfrontiersin.org More distinctively, a study on a terrestrial filamentous cyanobacterium, Brasilonema sp. CT11, collected from a bamboo forest in Costa Rica, identified a biosynthetic gene cluster with 100% similarity to that of this compound/915. preprints.org This finding significantly broadens the known habitat of producers of this specific anabaenopeptin variant to include terrestrial ecosystems. preprints.orgnih.gov

Environmental Factors Influencing the Production and Structural Diversity of Anabaenopeptins

The biosynthesis of anabaenopeptins is significantly swayed by abiotic environmental factors, which can modulate both the total output and the variety of structural variants produced by cyanobacteria. nih.gov Key factors include nutrient concentrations, light intensity, and temperature. researchgate.netnih.gov

Research has demonstrated that nutrient availability is a critical determinant of anabaenopeptin production. In a study on Anabaena sp. 90, phosphorus-limited conditions led to a higher production of anabaenopeptins A and C. mdpi.com Similarly, the composition of the growth medium affects peptide production; for instance, the production of anabaenopeptin F by Aphanizomenon was found to vary with the presence or absence of nitrogen and phosphorus in the medium. d-nb.info

Light and temperature also play a crucial role. Studies have shown that an increase in temperature and light intensity often leads to a higher concentration of cyanopeptides per cell biovolume. d-nb.info For example, the production of anabaenopeptin F by an Aphanizomenon strain was significantly enhanced at a higher temperature (25°C) combined with high light intensity. d-nb.info The interplay between these factors is complex, with combined effects often being more significant than individual ones. d-nb.info

The structural diversity of anabaenopeptins is also influenced by the environment from which the producing cyanobacterium is sourced. encyclopedia.pubnih.gov The amino acid composition of anabaenopeptins often reflects their habitat (freshwater, marine, or terrestrial). nih.govmdpi.com For example, isoleucine is the most common amino acid at position 1 in anabaenopeptins from aquatic environments, whereas phenylalanine is more frequent in those from terrestrial strains. nih.govmdpi.com This suggests that environmental pressures can drive the selection for, or biosynthesis of, different structural variants. mdpi.com Marine cyanobacteria, for instance, tend to produce a higher number of distinct anabaenopeptin variants compared to freshwater and terrestrial strains. encyclopedia.pub

Table 1: Influence of Environmental Factors on Anabaenopeptin Production This table is interactive. You can sort and filter the data by clicking on the headers.

Factor Effect on Production Organism Studied Specific Anabaenopeptins Source
Nutrients Higher peptide amount under phosphorus limitation. Anabaena sp. 90 Anabaenopeptins A & C mdpi.com
Light & Temperature Increased temperature and light intensity generally increase peptide concentration. Aphanizomenon X008a Anabaenopeptin F d-nb.info
Light & Temperature Highest production at 25°C and high light intensity. Aphanizomenon X008a Anabaenopeptin F d-nb.info
Environment Type Marine strains produce the highest number of variants (50) compared to freshwater (43) and terrestrial (34). Various Cyanobacteria General Anabaenopeptins encyclopedia.pub

| Environment Type | Isoleucine is common at position 1 in aquatic strains; Phenylalanine is common in terrestrial strains. | Various Cyanobacteria | General Anabaenopeptins | nih.govmdpi.com |

Co-occurrence with Other Cyanobacterial Metabolites in Natural Blooms

Anabaenopeptins rarely occur in isolation and are typically found as part of a complex mixture of secondary metabolites produced during cyanobacterial blooms. encyclopedia.pub They frequently co-occur with other major classes of cyanotoxins and bioactive peptides, most notably microcystins. encyclopedia.pubacs.orgcsic.es

Studies of cyanobacterial blooms have consistently shown a high frequency of co-occurrence between anabaenopeptins and microcystins. csic.esscholarlypublishingcollective.org In a five-year survey of Lake Greifensee, anabaenopeptins were detected in 95% of samples, while microcystins were found in 70%. acs.org In some cases, the concentration of anabaenopeptins can be significantly higher than that of co-occurring microcystins. acs.orgscholarlypublishingcollective.org For example, in Lake Erie, the maximum total concentration of anabaenopeptins was observed to be almost four times higher than that of microcystins. scholarlypublishingcollective.org A statistical correlation between total anabaenopeptin and total microcystin (B8822318) concentrations has also been reported, suggesting linked production or regulation. scholarlypublishingcollective.org

Beyond microcystins, anabaenopeptins are found alongside a diverse portfolio of other bioactive compounds. These include other peptide classes like cyanopeptolins, aeruginosins, and microginins. acs.orgnih.gov The specific assemblage of metabolites can vary depending on the dominant cyanobacterial species present in the bloom. acs.org For instance, the strain Planktothrix agardhii CYA 126/8 is known to produce both this compound and Anabaenopeptin 915, in addition to homotyrosine-containing cyanopeptolins. frontiersin.orgmdpi.com The neurotoxic amino acid beta-N-methylamino-L-alanine (BMAA) has also been found to co-occur with other cyanotoxins in bloom samples that contained anabaenopeptins, although direct co-production by a single organism was not established in that study. researchgate.net

Table 2: Co-occurrence of Anabaenopeptins with Other Cyanobacterial Metabolites This table is interactive. You can sort and filter the data by clicking on the headers.

Co-occurring Metabolite Class Specific Co-occurring Compounds Producing Organism (if specified) Location/Study Source
Microcystins [d-Asp3,(E)-Dhb7]MC-RR Planktothrix sp. G2020 Lake Greifensee acs.org
Microcystins MC-RR, MC-LR, MC-YR, MC-LA Microcystis spp. Lake Erie scholarlypublishingcollective.org
Microginins Microginin 761B Microcystis sp. G2011 Lake Greifensee acs.org
Cyanopeptolins Homotyrosine-containing cyanopeptolins Planktothrix agardhii CYA 126/8 Lab Culture frontiersin.orgmdpi.com
Anabaenopeptins Anabaenopeptin 915 Planktothrix agardhii CYA 126/8 Lab Culture frontiersin.orgresearchgate.netmdpi.com
Anabaenopeptins Anabaenopeptin F, Anabaenopeptin B, Oscillamide Y Planktothrix spp. Various frontiersin.org
Anatoxin-a Anatoxin-a Not specified Various waterbodies researchgate.net

| Nodularin | Nodularin | Not specified | Various waterbodies | researchgate.net |

Advanced Methodologies in Anabaenopeptin 908 Research

State-of-the-Art Analytical Techniques for Detection, Characterization, and Quantification

Modern analytical chemistry provides a powerful toolkit for the comprehensive analysis of anabaenopeptins from complex environmental samples and laboratory cultures. These techniques are essential for identifying known variants, discovering new congeners, and accurately quantifying their presence.

High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) is a cornerstone technique for the discovery and identification of anabaenopeptin variants. mdpi.com The chromatographic separation provided by HPLC allows for the isolation of individual peptides from a complex mixture, while HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) further fragments the isolated peptide ions, yielding characteristic fragmentation patterns that are used to deduce the amino acid sequence. mdpi.compreprints.orgresearchgate.net

This approach has been instrumental in identifying a wide array of anabaenopeptins, including novel tryptophan-containing variants. mdpi.comresearchgate.net In the context of Anabaenopeptin 908, HPLC-HRMS/MS is critical for distinguishing it from its close structural relatives, such as Anabaenopeptin 915, which often co-occur in the same organism. asm.orgacs.org The high resolution and mass accuracy of this technique are vital for confirming the identity of known compounds and for the dereplication process in the discovery of new natural products. mdpi.compreprints.org

Table 1: Key Applications of HPLC-HRMS/MS in Anabaenopeptin Research

Application Description Key Advantage
Variant Identification Distinguishes between closely related anabaenopeptin congeners based on accurate mass and fragmentation patterns. High specificity and sensitivity for identifying compounds in complex mixtures.
New Variant Discovery Enables the identification of novel anabaenopeptins by determining their elemental composition and amino acid sequence. Facilitates the rapid discovery and characterization of previously unknown structures. mdpi.com

| Dereplication | Quickly identifies known anabaenopeptins in an extract, streamlining the search for novel compounds. | Increases the efficiency of natural product discovery workflows. mdpi.com |

Liquid Chromatography-Quadrupole Linear Ion Trap Mass Spectrometry (LC-qTRAP MS/MS) is another powerful tool for the analysis of anabaenopeptins. nih.govnih.gov This hybrid mass spectrometer combines the scanning capabilities of a quadrupole with the sensitivity of a linear ion trap, allowing for a variety of scan functions that are highly effective for both profiling and structural elucidation. nih.govnih.govresearchgate.net One of the key features of this technique in anabaenopeptin analysis is the ability to perform information-dependent acquisition, where the instrument automatically triggers MS/MS fragmentation of detected peaks, providing structural information in a single analytical run. nih.govnih.gov

LC-qTRAP MS/MS has been successfully used to investigate the occurrence and structural diversity of anabaenopeptins in cyanobacterial blooms. nih.govnih.gov A characteristic fragment ion of lysine (B10760008) at m/z 84 is often used as a diagnostic marker for the presence of anabaenopeptins in a sample. nih.govmdpi.com The fragmentation spectra obtained can be used to annotate the structures of various congeners, including those that may be present at low concentrations. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique that allows for the rapid and direct analysis of anabaenopeptins from cyanobacterial biomass or crude extracts with minimal sample preparation. nih.govosti.govwaikato.ac.nz This method involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. waikato.ac.nz MALDI-TOF MS is particularly useful for screening a large number of samples to determine their anabaenopeptin profiles. asm.orgnih.gov

This technique has been successfully applied to identify this compound and its congener Anabaenopeptin 915 in strains of Planktothrix agardhii. asm.org While MALDI-TOF MS is excellent for rapid screening and obtaining molecular weight information, it is often coupled with post-source decay (PSD) analysis or followed by other MS/MS techniques to obtain structural information from fragment ions. nih.govwaikato.ac.nz

Table 2: Comparison of Mass Spectrometry Techniques for Anabaenopeptin Analysis

Technique Primary Use Sample Preparation Throughput Structural Information
HPLC-HRMS/MS Variant identification and discovery Extensive (extraction and chromatography) Lower Detailed (from MS/MS)
LC-qTRAP MS/MS Profiling and structural elucidation Extensive (extraction and chromatography) Moderate Detailed (from MS/MS) nih.govnih.gov

| MALDI-TOF MS | Rapid screening and direct analysis | Minimal | High | Limited (can be enhanced with PSD) nih.govwaikato.ac.nz |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of anabaenopeptins, including the determination of their three-dimensional conformation and the precise connectivity of atoms. researchgate.netacs.orgtandfonline.com While mass spectrometry techniques provide information on the mass and sequence of amino acids, NMR is essential for establishing the stereochemistry and resolving ambiguities in the structure. researchgate.nettandfonline.com

For this compound, extensive 2D NMR experiments, such as COSY, TOCSY, and HMBC, would be used to assign all proton and carbon signals and to establish the covalent bonds within the molecule. acs.orgtandfonline.com The structure of this compound, along with its congener Anabaenopeptin 915, was elucidated through such detailed NMR-based screening. acs.org NMR is also used to confirm the structures of novel anabaenopeptins that are initially identified by mass spectrometry. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for Direct and Rapid Analysis

Molecular Biology and Bioinformatics Approaches for Biosynthesis Studies

Understanding the genetic basis of anabaenopeptin production is crucial for explaining their structural diversity and distribution among cyanobacteria. Molecular biology and bioinformatics have provided powerful tools to investigate the nonribosomal peptide synthetase (NRPS) gene clusters responsible for anabaenopeptin biosynthesis.

Genome mining involves searching through the genomic data of cyanobacteria to identify biosynthetic gene clusters (BGCs) that are likely responsible for the production of specific secondary metabolites. mdpi.compublish.csiro.auasm.org For anabaenopeptins, this has led to the identification of the anabaenopeptin (apn) gene cluster. publish.csiro.aufrontiersin.org The apn gene cluster typically spans around 24 kb and encodes for several large NRPS enzymes (ApnA, ApnB, ApnC, ApnD) and often an ABC transporter (ApnE). publish.csiro.aunih.gov

Comparative genomics, the comparison of gene clusters from different strains and species, has revealed that the apn gene clusters are highly conserved across various cyanobacterial genera, including Planktothrix, Microcystis, Anabaena, and Nodularia. publish.csiro.aufrontiersin.orgnih.gov This high degree of similarity suggests that the apn gene cluster may have been spread through horizontal gene transfer. frontiersin.org The apn gene cluster from Planktothrix agardhii CYA126/8, the producer of this compound and 915, has been identified and characterized. nih.govresearchgate.net

Genetic analysis of specific domains within the apn gene cluster, particularly the adenylation (A) domains which are responsible for selecting the amino acid substrates, has been linked to the structural diversity of the anabaenopeptins produced. frontiersin.org For instance, variations in the A1 domain of the ApnA enzyme correlate with the different amino acids found at the exocyclic position of the anabaenopeptin molecule. frontiersin.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Anabaenopeptin 915
Anabaenopeptin A
Anabaenopeptin B
Anabaenopeptin F
Anabaenopeptin G
Anabaenopeptin T
Anabaenopeptins
Cyanopeptolins
Microcystins

Molecular Networking for Discovery and Dereplication of this compound Analogues

Molecular networking has emerged as a powerful strategy in natural products research for the rapid discovery and identification of novel compounds within complex mixtures. This computational approach, particularly through platforms like the Global Natural Products Social Molecular Networking (GNPS) platform, visualizes the chemical space of a sample by organizing tandem mass spectrometry (MS/MS) data into relational networks. nih.govresearchgate.net In these networks, nodes represent individual molecules, and the edges connecting them represent structural similarity based on the fragmentation patterns in their MS/MS spectra. nih.govresearchgate.net

This methodology is highly effective for the dereplication of known compounds—the process of quickly identifying already characterized molecules—and for highlighting new, uncharacterized analogues. preprints.orgmdpi.com In the context of anabaenopeptin research, molecular networking allows scientists to navigate the complex diversity of variants produced by the biosynthetic genes. preprints.orgmdpi.com By mapping the MS/MS data from a cyanobacterial extract, clusters of related anabaenopeptins can be visualized. Nodes corresponding to known anabaenopeptins, such as this compound, can be identified by matching their spectra against databases like GNPS's spectral libraries. nih.govpreprints.org Unidentified nodes clustered around these known compounds are flagged as potential new analogues, guiding their targeted isolation and structural elucidation. researchgate.net

For instance, a study on the terrestrial cyanobacterium Brasilonema sp. CT11 utilized molecular networking to analyze its organic extract. mdpi.com This led to the identification of a cluster containing known anabaenopeptins and the putative identification of three novel tryptophan-containing analogues: anabaenopeptin 788, anabaenopeptin 802, and anabaenopeptin 816. mdpi.com The structural relationship is inferred from the mass differences between the nodes, which often correspond to specific chemical modifications (e.g., methylation, hydroxylation). researchgate.net This approach significantly accelerates the discovery of new structural variants that might possess unique biological activities. preprints.org

Targeted Gene Inactivation and Heterologous Expression Systems for Biosynthesis Pathway Dissection

Understanding the genetic basis of anabaenopeptin biosynthesis is crucial for elucidating its enzymatic machinery and for enabling bioengineering efforts. Two powerful molecular biology techniques, targeted gene inactivation and heterologous expression, have been instrumental in dissecting the anabaenopeptin biosynthetic pathway.

Targeted Gene Inactivation involves disrupting a specific gene to observe the resulting change in the organism's chemical profile. This method provides direct evidence for a gene's function. A pivotal study on Planktothrix agardhii strain CYA126/8, which produces anabaenopeptins 908 and 915, confirmed the role of the apn gene cluster through this technique. nih.gov Researchers specifically targeted the apnC gene, a core component of the nonribosomal peptide synthetase (NRPS) machinery, for insertional inactivation via homologous recombination. nih.govresearchgate.net A chloramphenicol (B1208) resistance marker was inserted into the gene, creating a mutant. Subsequent HPLC analysis of the mutant's extract showed a complete lack of the peaks corresponding to this compound and Anabaenopeptin 915, while other secondary metabolites were unaffected. nih.govresearchgate.net This experiment unequivocally demonstrated that the apn gene cluster is responsible for the biosynthesis of these anabaenopeptins. nih.gov In some cases, inactivating genes for one peptide can even increase the production of others, possibly by redirecting energy and precursor resources. mdpi.com

Heterologous Expression offers a complementary approach, involving the transfer of a biosynthetic gene cluster (BGC) from its native producer (which may be slow-growing or genetically intractable) into a more amenable host organism like Escherichia coli. nih.govsci-hub.se This strategy not only confirms the function of the BGC but also facilitates the production and engineering of the natural product. The 29.2 kb apt gene cluster from Nostoc punctiforme PCC 73102, responsible for producing anabaenopeptin NZ857 and nostamide A, was successfully cloned and expressed in E. coli BAP1. tum.de This achievement marked the first successful heterologous production of these anabaenopeptin variants, demonstrating that the complete enzymatic pathway could be functionally reconstituted in a bacterial host. tum.de This approach paves the way for pathway engineering to create novel anabaenopeptin analogues. nih.gov

Technique Organism/Host Target Gene/Cluster Key Finding Reference
Targeted Gene InactivationPlanktothrix agardhii CYA126/8apnCInactivation of apnC abolished the production of this compound and 915. nih.govresearchgate.net
Heterologous ExpressionNostoc punctiforme PCC 73102 / E. coli BAP1apt gene clusterSuccessful production of anabaenopeptin NZ857 and nostamide A in a heterologous host. tum.de

Biochemical and Biophysical Methods for Functional Characterization

In Vitro Enzymatic Assays for Adenylation Domain Substrate Specificity (e.g., ATP-pyrophosphate exchange assay)

The structural diversity of anabaenopeptins arises primarily from the relaxed or varied substrate specificity of the adenylation (A) domains within the nonribosomal peptide synthetase (NRPS) complex. mdpi.com These A-domains are the gatekeepers of biosynthesis; they select a specific amino acid, activate it as an aminoacyl-adenylate at the expense of ATP, and prepare it for incorporation into the growing peptide chain. mdpi.comchemrxiv.org

The ATP-pyrophosphate (ATP-PPi) exchange assay is the standard in vitro method used to determine the substrate specificity of A-domains. nih.govasm.org The assay measures the reverse reaction of the adenylation process. rsc.org A purified, recombinant A-domain is incubated with ATP, radiolabeled pyrophosphate (³²PPi), and a specific amino acid substrate. If the A-domain activates that particular amino acid, it will catalyze the exchange of the radiolabeled ³²PPi into the ATP molecule, forming [³²P]ATP. nih.govnih.gov The amount of radioactivity incorporated into ATP is then quantified, providing a measure of the enzyme's activity with that specific substrate.

This assay was used to investigate the ApnA A₁ domain from Planktothrix strains that produce anabaenopeptins with either Arginine (Arg) or Tyrosine (Tyr) at the exocyclic position. nih.gov Researchers expressed and purified the A-domains and tested their activity against a panel of amino acids. The results showed that A-domains from strains producing both Arg- and Tyr-containing anabaenopeptins were able to activate both chemically distinct amino acids in vitro. In contrast, A-domains from strains that only produce Arg-containing variants were specific for Arg only. nih.govresearchgate.net This provided direct biochemical evidence for the promiscuity of certain A-domains, explaining the co-production of different anabaenopeptin congeners in a single strain. nih.gov

Enzyme Source A-Domain Tested Activated Substrates Key Implication Reference
Planktothrix sp. (promiscuous strains)ApnA A₁Arginine, TyrosineA single A-domain can incorporate different amino acids, leading to structural variants. nih.gov
Planktothrix sp. (specific strains)ApnA A₁Arginine onlyConfirms that some A-domains maintain high substrate specificity. nih.gov
Nostoc sp. 152NpnA₁, NpnC₂, NpnC₃Phenylacetate, L-Phe, L-allo-IleConfirmed predicted substrate specificities of A-domains in the nostophycin pathway. asm.org

Recombinant Enzyme Production and Functional Characterization for Mechanistic Insights

To perform detailed biochemical assays like the ATP-PPi exchange, it is essential to first produce the enzyme of interest in a pure and active form. The production of recombinant enzymes, typically in E. coli, is a cornerstone of the functional characterization of anabaenopeptin biosynthetic pathways. nih.govasm.org

The process involves cloning the gene (or the specific domain, like an A-domain) from the source cyanobacterium into an expression vector. This vector is then introduced into an E. coli expression host, such as E. coli BL21(DE3). asm.org The bacterial host is cultured, and gene expression is induced, often by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). asm.org To facilitate purification, the recombinant proteins are frequently designed with an affinity tag, such as a polyhistidine-tag (His₆-tag). nih.gov After cell lysis, the tagged protein can be selectively isolated from the crude cell extract using affinity chromatography (e.g., Ni-agarose chromatography). chemrxiv.org

This approach was used to produce and characterize the ApnA A₁ domains from seven different Planktothrix strains. nih.gov By expressing these domains as His₆-tagged fusion proteins, the researchers obtained sufficient quantities of pure, soluble protein for subsequent ATP-PPi exchange assays. nih.gov Similarly, the A-domains from the nostophycin (Nostoc sp. 152) biosynthetic gene cluster were also overexpressed and purified from E. coli to verify their substrate specificities. asm.org The functional characterization of these individual recombinant enzymes provides direct insight into their specific roles and catalytic mechanisms within the larger NRPS assembly line.

Quantitative Inhibition Assays with Purified Target Enzymes

A primary motivation for studying anabaenopeptins is their potent biological activity, often as enzyme inhibitors. nih.gov Quantitative inhibition assays are performed to determine the potency and selectivity of purified anabaenopeptins, including their analogues, against specific target enzymes. These assays are crucial for understanding their mechanism of action and for establishing structure-activity relationships (SAR). nih.gov

These assays typically measure the residual activity of a target enzyme in the presence of varying concentrations of the anabaenopeptin inhibitor. The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. nih.gov

Anabaenopeptins are well-documented inhibitors of proteases, particularly carboxypeptidases. mdpi.comresearchgate.net For example, anabaenopeptins isolated from Nostoc edaphicum were tested against carboxypeptidase A (CPA) and various serine proteases. mdpi.com Studies on a series of 20 anabaenopeptin analogues against activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a human carboxypeptidase, revealed potent inhibition in the low nanomolar range. nih.gov These quantitative assays demonstrated that the exocyclic amino acid residue (at position 1) is a critical determinant of potency. Anabaenopeptins with basic residues like Lysine or Arginine at this position showed significantly higher potency against TAFIa (IC₅₀ = 1.5-2.1 nM) compared to those with a Tyrosine residue (IC₅₀ = 110 nM). nih.gov Such data are vital for understanding the molecular interactions between the anabaenopeptin and its enzyme target and for guiding the development of potential therapeutic agents. nih.govfrontiersin.org

Anabaenopeptin Analogue Target Enzyme IC₅₀ (nM) Key Finding Reference
Anabaenopeptin (with Arg at R1)TAFIa1.5Basic residues at the exocyclic position confer high potency. nih.gov
Anabaenopeptin (with Lys at R1)TAFIa2.1Basic residues at the exocyclic position confer high potency. nih.gov
Anabaenopeptin (with Tyr at R1)TAFIa110Aromatic residues at the exocyclic position lead to a significant drop in potency against TAFIa. nih.gov
Anabaenopeptin ACarboxypeptidase A-Showed inhibitory activity. mdpi.comchimia.ch
Anabaenopeptin BCarboxypeptidase A-Showed inhibitory activity. mdpi.comchimia.ch

Q & A

Q. What analytical techniques are critical for confirming the structure of Anabaenopeptin 908?

Structural elucidation of this compound requires a combination of spectroscopic and spectrometric methods. High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOFMS) is essential to determine its molecular formula (e.g., observed m/z [M + H]+ = 909.5198) . Nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information on its cyclic peptide backbone and side-chain configurations (e.g., specific chemical shifts in Table 1 of the cited study) . Ultraviolet (UV) and infrared (IR) spectroscopy further confirm chromophore properties (e.g., UV λmax at 280 nm in MeOH, IR νmax at 1652 cm⁻¹ for amide bonds) .

Q. How can researchers assess the biological activity of this compound in enzymatic assays?

A standardized approach involves testing its inhibitory effects on carboxypeptidase A (CPA). Prepare solutions of this compound in pH 7.5 Tris buffer with NaCl, incubate with CPA, and quantify released phenylalanine via HPLC using a LUNA C18(2) column with a gradient solvent system (e.g., 0.1% TFA in H₂O and MeCN). Derivatize samples with o-phthalaldehyde (OPA) for fluorometric detection . Control experiments should include substrate-only and enzyme-only conditions to validate specificity.

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s structure-activity relationships (SAR)?

To explore SAR:

  • Comparative analysis : Use analogues like Anabaenopeptin 915 (differing in HR-ESI-TOFMS m/z = 916.4828) to identify functional groups influencing bioactivity .
  • Synthetic modification : Introduce targeted substitutions (e.g., homotyrosine residues) and assess changes in enzyme inhibition kinetics.
  • Computational modeling : Pair NMR-derived structural data with molecular docking simulations to predict binding interactions with CPA.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, enzyme purity). Address this by:

  • Standardizing protocols : Replicate experiments using identical CPA concentrations (e.g., 0.05 mg/mL) and reaction times .
  • Meta-analysis : Compare results across studies while accounting for methodological differences (e.g., HPLC detection limits, derivatization efficiency) .
  • Cross-validation : Use orthogonal assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm inhibition mechanisms.

Q. What strategies are recommended for integrating multi-method data (e.g., NMR, MS, enzymatic assays) into a cohesive analysis?

Adopt a mixed-methods framework:

  • Triangulation : Correlate HR-ESI-TOFMS data with NMR assignments to verify molecular integrity .
  • Hierarchical clustering : Group analogues based on spectral and bioactivity profiles to identify conserved functional motifs.
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish structural features driving enzymatic inhibition .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility?

  • Detailed protocols : Specify instrument parameters (e.g., HPLC column type, gradient program) and reagent purity .
  • Data transparency : Publish raw spectral data (e.g., NMR chemical shifts in δ ppm) and chromatograms in supplementary materials.
  • Negative controls : Report results from enzyme-free and substrate-free assays to rule out nonspecific interactions.

Q. What steps ensure ethical and rigorous peer review of this compound research?

  • Disclose conflicts of interest : Declare funding sources or institutional biases.
  • Cite recent literature : Reference peer-reviewed studies from the past two years to contextualize findings .
  • Address limitations : Discuss unresolved issues (e.g., unknown stability in biological matrices) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anabaenopeptin 908
Reactant of Route 2
Anabaenopeptin 908

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.